3-Methyl-5-(trifluoromethyl)benzyl bromide
Description
Strategic Importance of Benzylic Halides as Versatile Synthetic Intermediates
Benzylic halides are a category of organic compounds featuring a halogen atom bonded to a carbon atom which is, in turn, attached to an aromatic ring. This specific structural arrangement makes them highly reactive and consequently, extremely valuable in a multitude of chemical reactions. Their utility is primarily derived from the reactive nature of the carbon-halogen bond, which can be easily broken to form a stabilized benzylic carbocation, making them suitable for nucleophilic substitution and various coupling reactions.
The reactivity profile of benzylic halides enables the straightforward incorporation of the benzyl (B1604629) functional group into a wide range of molecular structures. This capability is fundamental in the synthesis of pharmaceuticals, agrochemicals, and novel materials. They are commonly used as electrophiles in reactions with nucleophiles to form new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds, underscoring their status as foundational intermediates in synthetic organic chemistry.
Significance of Trifluoromethyl Substituted Aromatics in Tailored Molecular Design
The attachment of a trifluoromethyl (–CF3) group to an aromatic ring significantly modifies the molecule's inherent physicochemical properties. The strong electron-withdrawing effect of the –CF3 group, a result of the high electronegativity of fluorine atoms, influences the molecule's lipophilicity, metabolic stability, and binding capabilities. These alterations are highly desirable in the rational design of bioactive molecules.
In pharmaceutical development, for instance, adding a trifluoromethyl group can enhance a drug's ability to cross cell membranes and can block metabolic pathways, thereby extending its duration of action. chemimpex.comontosight.ai The trifluoromethyl group can profoundly influence the biological activity and stability of various compounds, making it a valuable feature in fluorinated drugs. chemimpex.com This strategic incorporation allows chemists to fine-tune molecular properties to achieve a desired therapeutic outcome, a core principle of modern medicinal chemistry.
Positioning of 3-Methyl-5-(trifluoromethyl)benzyl bromide within Advanced Chemical Research
This compound is a specialized reagent that embodies the combined synthetic advantages of both the benzylic bromide and the trifluoromethyl-substituted aromatic system. The specific arrangement of a methyl group and a trifluoromethyl group on the benzene (B151609) ring creates a distinct electronic and steric profile, positioning it as a valuable intermediate for constructing complex molecular targets.
This compound serves as a key building block in multi-step syntheses within pharmaceutical and materials science research. chemimpex.com The trifluoromethyl group can impart beneficial properties such as increased metabolic stability and lipophilicity to the final molecule, while the benzylic bromide handle provides a reactive site for further chemical modification. cymitquimica.com While detailed research findings on this specific isomer are not as extensively documented as some of its analogs, such as 3,5-Bis(trifluoromethyl)benzyl bromide, its utility can be inferred from the well-established reactivity of this class of compounds. ontosight.aisigmaaldrich.com Researchers can leverage the unique substitution pattern of this compound to access novel chemical structures that would be otherwise difficult to synthesize.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈BrF₃ |
| Molecular Weight | 269.06 g/mol |
| CAS Number | 401-83-2 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 85-87 °C / 10 mmHg |
| Density | 1.54 g/cm³ |
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-3-methyl-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c1-6-2-7(5-10)4-8(3-6)9(11,12)13/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJBZDJGNUXMNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(F)(F)F)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methyl 5 Trifluoromethyl Benzyl Bromide
Retrosynthetic Analysis and Precursor Identification
A retrosynthetic analysis of 3-Methyl-5-(trifluoromethyl)benzyl bromide reveals two primary pathways. The most direct approach involves a disconnection at the carbon-bromine bond, identifying 3-methyl-5-(trifluoromethyl)toluene as the key precursor. This strategy relies on the selective bromination of the benzylic methyl group.
An alternative disconnection also targets the C-Br bond but posits a benzylic alcohol, [3-methyl-5-(trifluoromethyl)phenyl]methanol, as the immediate precursor. uni.lu This alcohol can be converted to the target bromide through nucleophilic substitution. The alcohol itself can be synthesized from 3-methyl-5-(trifluoromethyl)toluene via oxidation or from a corresponding aryl halide through a Grignard reaction followed by formylation. Both routes identify 3-methyl-5-(trifluoromethyl)toluene as the fundamental starting material.
Direct Benzylic Bromination Techniques
Direct bromination at the benzylic position of 3-methyl-5-(trifluoromethyl)toluene is a common and efficient method for synthesizing the target compound. This transformation is typically achieved via a free-radical substitution mechanism.
The Wohl-Ziegler reaction is a widely used method for the selective benzylic bromination of alkyl-substituted aromatic compounds. thermofisher.comwikipedia.org This reaction employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. The key advantage of using NBS is that it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction. wikipedia.orgchadsprep.com This low concentration favors the desired radical substitution at the benzylic position while suppressing competitive electrophilic addition to the aromatic ring. chadsprep.comgla.ac.uk
The reaction proceeds through a classic free-radical chain mechanism:
Initiation: The radical initiator (e.g., AIBN, benzoyl peroxide) decomposes upon heating or irradiation to form initial radicals. These radicals then abstract a hydrogen atom from trace amounts of HBr to generate a bromine radical (Br•).
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 3-methyl-5-(trifluoromethyl)toluene, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to yield the product, this compound, and a new bromine radical, which continues the chain. youtube.com
Termination: The reaction concludes when radicals combine.
The table below summarizes typical conditions for a Wohl-Ziegler bromination.
| Parameter | Description | Common Examples |
|---|---|---|
| Substrate | The alkyl-substituted aromatic compound. | 3-Methyl-5-(trifluoromethyl)toluene |
| Brominating Agent | Provides the source of bromine for the radical reaction. | N-Bromosuccinimide (NBS) |
| Solvent | Should be inert to the radical conditions and non-polar. | Carbon tetrachloride (CCl₄), Cyclohexane (B81311), Trifluorotoluene wikipedia.orgresearchgate.net |
| Initiator | Initiates the radical chain reaction. | Azobisisobutyronitrile (AIBN), Benzoyl peroxide (BPO), Light (hν) researchgate.netncl.ac.uk |
| Temperature | Sufficient to cause decomposition of the initiator. | Reflux temperature of the chosen solvent (e.g., ~77°C for CCl₄) |
As an alternative to chemical initiators, photochemical methods can be employed. researchgate.net Irradiation of the reaction mixture with visible or UV light can induce the homolytic cleavage of the N-Br bond in NBS or trace Br₂, initiating the radical chain reaction without the need for thermal initiators and their resulting byproducts. researchgate.netncl.ac.uk This approach is often considered a "greener" alternative and can sometimes lead to cleaner reactions with higher selectivity. researchgate.net
Recent advancements have also explored catalytic systems and the use of continuous flow reactors. Flow chemistry offers significant advantages for radical brominations, including precise control over reaction temperature, irradiation time, and mixing, which can enhance safety and improve yield and selectivity, particularly on a larger scale.
Conversion from Benzylic Alcohols and Related Functional Groups
An alternative synthetic route involves the conversion of [3-methyl-5-(trifluoromethyl)phenyl]methanol into the target benzyl (B1604629) bromide. This transformation is a nucleophilic substitution reaction where the hydroxyl group is first converted into a good leaving group, which is then displaced by a bromide ion. Several reagents are effective for this purpose. commonorganicchemistry.comchemistrysteps.com
Phosphorus Tribromide (PBr₃): This is a mild and common reagent for converting primary and secondary alcohols to alkyl bromides. chemistrysteps.commasterorganicchemistry.com The reaction typically proceeds via an Sₙ2 mechanism, where the alcohol's oxygen atom attacks the phosphorus, displacing a bromide ion. The resulting intermediate is an excellent leaving group, which is then displaced by the bromide ion in a backside attack. masterorganicchemistry.comlibretexts.org
Thionyl Bromide (SOBr₂): Similar to PBr₃, SOBr₂ converts alcohols to bromides. The reaction mechanism involves the formation of a bromosulfite intermediate, which then undergoes substitution by bromide. commonorganicchemistry.com
Hydrobromic Acid (HBr): Concentrated aqueous HBr can also be used. The reaction proceeds by protonation of the alcohol to form a good leaving group (water), followed by Sₙ2 or Sₙ1 displacement by the bromide ion. For a primary benzylic alcohol, the Sₙ2 pathway is expected to dominate, minimizing the risk of carbocation rearrangements. libretexts.org
The table below compares these common brominating agents.
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Phosphorus Tribromide (PBr₃) | Aprotic solvent (e.g., DCM, ether), 0°C to RT | Mild conditions, good for sensitive substrates, avoids strong acids. masterorganicchemistry.com | Stoichiometry can be tricky (only 1/3 eq needed theoretically but excess is often used); workup can be complicated. reddit.com |
| Thionyl Bromide (SOBr₂) | Aprotic solvent, often with a non-nucleophilic base (e.g., pyridine) | Gaseous byproducts (SO₂, HBr) can drive the reaction to completion. | Reagent is highly reactive and moisture-sensitive. commonorganicchemistry.com |
| Hydrobromic Acid (HBr) | Concentrated aqueous HBr, often with heating | Inexpensive and readily available. | Harsh acidic conditions; potential for side reactions like ether formation. libretexts.org |
Optimization Studies for Enhanced Yield and Selectivity
Optimizing the synthesis of this compound requires careful control of reaction parameters to maximize the yield of the desired monobrominated product and minimize side reactions.
For direct benzylic bromination with NBS, key optimization factors include:
Stoichiometry: Using a slight excess of the substrate relative to NBS or a 1:1 ratio is crucial to prevent the formation of the dibrominated byproduct, 3-(dibromomethyl)-5-(trifluoromethyl)benzyl bromide.
Solvent Choice: While carbon tetrachloride has been traditionally used, its toxicity has led to the adoption of safer alternatives like cyclohexane or (trifluoromethyl)benzene, which can also influence reaction rates and selectivity. wikipedia.orgresearchgate.net
Initiator Concentration: The amount of radical initiator should be kept to a catalytic level (typically 1-5 mol%). Excessive initiator can lead to unwanted side reactions and complicate purification.
Reaction Monitoring: Closely monitoring the reaction progress (e.g., by GC or TLC) is essential to stop the reaction once the starting material is consumed, preventing over-bromination. The disappearance of dense NBS and the appearance of less dense succinimide (B58015) floating on the solvent surface is also a visual indicator of reaction completion. wikipedia.org
When converting the benzylic alcohol, optimization focuses on:
Temperature Control: Low temperatures (e.g., 0 °C) are often employed, especially during the addition of reactive reagents like PBr₃, to control the exothermic reaction and prevent the formation of side products such as dibenzyl ether. reddit.com
Workup Procedure: A careful aqueous quench is necessary to destroy any excess brominating agent. For reactions using PBr₃, a basic wash (e.g., with sodium bicarbonate solution) is often used to remove acidic phosphorus byproducts. reddit.com
Process Intensification and Scalability in Laboratory and Pilot-Scale Synthesis
Scaling the synthesis of this compound from the laboratory to a pilot or industrial scale introduces several challenges.
For the radical bromination pathway, the primary concerns are:
Heat Management: The radical chain reaction can be highly exothermic. On a large scale, efficient heat dissipation is critical to prevent thermal runaway. Jacketed reactors with controlled cooling systems are necessary.
Safety: Handling radical initiators like benzoyl peroxide, which can be explosive, requires specialized safety protocols. The use of photo-initiation or continuous flow systems can mitigate these risks.
Product Isolation: Purification by distillation or crystallization is often preferred over chromatography at a larger scale for efficiency and cost-effectiveness.
For the conversion of the benzylic alcohol:
Reagent Handling: The large-scale handling of corrosive and water-sensitive reagents like PBr₃ and SOBr₂ requires specialized equipment, such as glass-lined reactors and moisture-free addition systems.
Waste Management: The workup of these reactions generates significant amounts of acidic or phosphorus-containing aqueous waste, which must be properly neutralized and disposed of.
Continuous flow chemistry presents a powerful tool for process intensification for both synthetic routes. By performing the reaction in a small-volume, continuously flowing stream, superior control over temperature, pressure, and reaction time is achieved. This leads to improved safety, higher consistency, and potentially better yields, making it an attractive option for the scalable synthesis of this compound.
Reactivity Profiles and Mechanistic Investigations of 3 Methyl 5 Trifluoromethyl Benzyl Bromide
Nucleophilic Substitution Reactions at the Benzylic Carbon
Benzylic halides are known for their enhanced reactivity in nucleophilic substitution reactions compared to simple alkyl halides. This is due to the ability of the adjacent aromatic ring to stabilize both the transition state in an SN2 reaction and the carbocation intermediate in an SN1 reaction. quora.comucalgary.ca For 3-methyl-5-(trifluoromethyl)benzyl bromide, a primary benzylic halide, the reaction pathway is heavily influenced by the substituents on the phenyl ring.
Comprehensive Analysis of SN1 and SN2 Pathways in Substituted Benzylic Systems
Nucleophilic substitution reactions can proceed through two primary mechanisms: the unimolecular SN1 pathway, which involves a carbocation intermediate, and the bimolecular SN2 pathway, which is a single, concerted step. masterorganicchemistry.comyoutube.com
SN1 Pathway : This pathway is favored for substrates that can form stable carbocations. masterorganicchemistry.com While benzylic carbocations are generally stabilized by resonance, the powerful electron-withdrawing trifluoromethyl (-CF3) group at the meta position of this compound strongly destabilizes the formation of a positive charge on the benzylic carbon. nih.gov This inductive effect significantly raises the energy of the carbocation intermediate, making the SN1 pathway energetically unfavorable under most conditions.
SN2 Pathway : This pathway involves a backside attack by a nucleophile on the carbon atom bearing the leaving group. masterorganicchemistry.com The rate of an SN2 reaction is sensitive to steric hindrance at the reaction center. As a primary benzylic bromide, this compound presents a relatively unhindered site for nucleophilic attack. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. youtube.com Given the electronic destabilization of the SN1 intermediate, the SN2 mechanism is the predominantly observed pathway for this compound, especially with strong nucleophiles. researchgate.net
| Reaction Pathway | Substrate Structure | Intermediate | Rate Law | Stereochemistry | Favored By |
| SN1 | Tertiary > Secondary > Primary | Carbocation | Rate = k[Substrate] | Racemization | Weak nucleophiles, polar protic solvents |
| SN2 | Primary > Secondary > Tertiary | Transition State | Rate = k[Substrate][Nucleophile] | Inversion of configuration | Strong nucleophiles, polar aprotic solvents |
Electronic and Steric Influence of the Trifluoromethyl Group on Reaction Kinetics and Regioselectivity
The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its influence on the reactivity of this compound is profound.
Electronic Effects : The primary effect of the -CF3 group is its strong inductive electron withdrawal (-I effect). nih.gov Positioned meta to the benzyl (B1604629) group, it significantly destabilizes any developing positive charge on the benzylic carbon. This deactivation has a much greater impact on the SN1 pathway, which relies on a discrete carbocation intermediate, effectively hindering this route. nih.gov In an SN2 reaction, the electron-withdrawing nature of the -CF3 group can have a modest rate-enhancing effect by stabilizing the electron-rich transition state.
Steric Effects : The steric hindrance of the -CF3 group is generally considered minimal in this context. Located at the C5 position of the phenyl ring, it is remote from the benzylic carbon where the substitution occurs. Therefore, it does not significantly impede the backside attack of a nucleophile required for the SN2 mechanism. The regioselectivity is unambiguous, with substitution occurring exclusively at the benzylic carbon.
Impact of Solvent and Counter-Ion Effects on Nucleophilic Reactivity
The choice of solvent is critical in directing the outcome of nucleophilic substitution reactions. libretexts.orgyoutube.com
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents excel at stabilizing both cations and anions through hydrogen bonding. They strongly solvate the leaving group (bromide) and any potential carbocation intermediate, thereby favoring the SN1 pathway. libretexts.org However, for this compound, the electronic destabilization from the -CF3 group is often too significant to overcome, even in these solvents. Solvolysis reactions, where the solvent acts as the nucleophile, may proceed slowly via an SN1 or borderline mechanism.
Polar Aprotic Solvents (e.g., acetone, DMF, DMSO): These solvents can solvate cations but are poor at solvating anions (the nucleophile). This leaves the nucleophile "bare" and highly reactive, which strongly favors the bimolecular SN2 mechanism. youtube.com For reactions involving this compound, employing a strong nucleophile in a polar aprotic solvent provides the optimal conditions for a rapid and efficient SN2 reaction.
The counter-ion of the nucleophile can also play a role, particularly in less polar solvents, by affecting the degree of ion pairing with the nucleophile. Tightly paired ions are less nucleophilic, potentially slowing the reaction rate.
| Solvent Type | Examples | Effect on SN1 | Effect on SN2 | Preferred Pathway for this compound |
| Polar Protic | H₂O, CH₃OH, C₂H₅OH | Stabilizes carbocation; Accelerates | Solvates nucleophile; Slows | SN2 (unless forced under solvolysis) |
| Polar Aprotic | Acetone, DMSO, DMF | Less stabilization; Slows | "Bare" nucleophile; Accelerates | SN2 |
| Nonpolar | Hexane, Benzene (B151609) | Strong destabilization; Slows | Low solubility; Slows | Generally unsuitable |
Carbon-Carbon and Carbon-Heteroatom Coupling Reactions
The benzylic C-Br bond in this compound is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Mriyaura, Sonogashira, Heck)
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. nih.govrsc.org Benzyl bromides are competent electrophiles in these transformations.
Suzuki-Miyaura Coupling : This reaction couples an organohalide with an organoboron compound. nih.govdiva-portal.org this compound can be coupled with various aryl- or vinylboronic acids or their esters in the presence of a palladium catalyst and a base to form diaryl- or allyl-aryl methane (B114726) derivatives. The reaction is tolerant of the -CF3 group. nih.govresearchgate.net
Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgorganic-chemistry.org While typically used for C(sp²)-X bonds, modifications have allowed for the coupling of C(sp³)-X bonds from benzylic halides. The reaction of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, yields the corresponding substituted benzyl alkyne. nih.gov
Heck Reaction : The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. rsc.orgibs.re.kr Its application with benzylic halides is less common than with aryl halides but can be achieved under specific conditions.
Copper-Mediated Coupling Processes
Copper-catalyzed or -mediated reactions provide a valuable alternative or complement to palladium-based methodologies, particularly for forming carbon-heteroatom bonds and for certain C-C bond formations.
Trifluoromethylation : Copper complexes can mediate the trifluoromethylation of benzylic bromides. beilstein-journals.org For instance, reacting this compound with a suitable trifluoromethyl source like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) in the presence of a copper catalyst can lead to the formation of 1,3-dimethyl-5-(1,1,1-trifluoroethyl)benzene.
Coupling with Alkynes : Copper catalysis can be used to directly couple terminal alkynes with benzyl bromides, representing a complementary method to the Sonogashira reaction. rsc.org
Coupling with Heteroatom Nucleophiles : Copper catalysts are also employed in Ullmann-type reactions to form C-N, C-O, and C-S bonds. For example, coupling this compound with sulfonyl hydrazides can produce sulfone compounds. ynu.edu.cn
| Coupling Reaction | Catalyst System | Coupling Partner | Bond Formed |
| Suzuki-Miyaura | Pd(0) complex + Base | Organoboron compound | C(sp³)-C(sp²) |
| Sonogashira | Pd(0) complex + Cu(I) + Base | Terminal Alkyne | C(sp³)-C(sp) |
| Copper-Coupling | Cu(I) or Cu(II) salt | Terminal Alkyne / Sulfonyl hydrazide | C(sp³)-C(sp) / C(sp³)-S |
Generation and Reactivity of Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc)
The conversion of this compound into organometallic reagents opens up a wide array of synthetic possibilities for carbon-carbon bond formation. The reactivity of these reagents is influenced by the nature of the metal and the electronic properties of the benzyl moiety.
Grignard Reagents: The reaction of this compound with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) is expected to yield the corresponding Grignard reagent, 3-Methyl-5-(trifluoromethyl)benzylmagnesium bromide. This reagent is a potent nucleophile and a strong base. Grignard reagents are known to react with a variety of electrophiles, including aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds. wikipedia.org The reaction is typically carried out under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent by protic solvents. cerritos.edu
Organolithium Reagents: The synthesis of 3-Methyl-5-(trifluoromethyl)benzyllithium can be achieved through the reaction of this compound with an organolithium reagent, such as n-butyllithium, or by direct reaction with lithium metal. Benzyllithium reagents are generally more reactive and less thermally stable than their Grignard counterparts. researchgate.net They are powerful nucleophiles used in various alkylation and addition reactions.
Organozinc Reagents: Organozinc reagents, such as 3-Methyl-5-(trifluoromethyl)benzylzinc bromide, can be prepared by the direct insertion of zinc metal into the carbon-bromine bond of this compound, often facilitated by activation of the zinc. These reagents are generally less reactive than Grignard and organolithium reagents, which imparts them with greater functional group tolerance. A notable application of organozinc reagents is in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. For instance, the closely related 3-(trifluoromethyl)benzyl zinc bromide has been successfully employed in Negishi coupling reactions with various aryl halides. uantwerpen.benih.gov This suggests that 3-Methyl-5-(trifluoromethyl)benzylzinc reagents would be valuable partners in constructing diarylmethane structures. The preparation of functionalized organozinc reagents is a key step in many modern synthetic methodologies. dntb.gov.ua
Below is a representative table of potential reactions involving organometallic derivatives of this compound with various electrophiles.
| Organometallic Reagent | Electrophile | Expected Product | Reaction Type |
| 3-Methyl-5-(trifluoromethyl)benzylmagnesium bromide | Benzaldehyde | 1-Phenyl-2-(3-methyl-5-(trifluoromethyl)phenyl)ethanol | Nucleophilic Addition |
| 3-Methyl-5-(trifluoromethyl)benzyllithium | Cyclohexanone | 1-(3-Methyl-5-(trifluoromethyl)benzyl)cyclohexan-1-ol | Nucleophilic Addition |
| 3-Methyl-5-(trifluoromethyl)benzylzinc bromide | 4-Bromotoluene (with Pd catalyst) | 4-Methyl-1-(3-methyl-5-(trifluoromethyl)benzyl)benzene | Negishi Coupling |
Free Radical Reactions and Reaction Mechanisms
The benzylic C-Br bond in this compound is susceptible to homolytic cleavage, leading to the formation of the 3-Methyl-5-(trifluoromethyl)benzyl radical. This radical intermediate can participate in a variety of free radical reactions.
Electron Transfer Processes and Radical Intermediates
Single electron transfer (SET) from a suitable donor, such as a metal or a photoexcited catalyst, to this compound can initiate the formation of a radical anion. libretexts.org This radical anion can subsequently fragment to generate the 3-Methyl-5-(trifluoromethyl)benzyl radical and a bromide anion. The stability of the resulting benzyl radical is enhanced by resonance delocalization of the unpaired electron over the aromatic ring. The electron-withdrawing trifluoromethyl group can influence the electron density of the aromatic system and thereby the stability and reactivity of the radical intermediate.
Application in Radical Cyclization and Addition Reactions
The 3-Methyl-5-(trifluoromethyl)benzyl radical, once generated, can undergo both intramolecular and intermolecular reactions.
Radical Cyclization: In molecules containing a suitably positioned unsaturated moiety (e.g., a double or triple bond), the 3-Methyl-5-(trifluoromethyl)benzyl radical can undergo intramolecular cyclization to form new ring systems. sciengine.comorganic-chemistry.orgsigmaaldrich.com The regioselectivity of these cyclization reactions is often governed by Baldwin's rules, with 5-exo and 6-exo cyclizations being generally favored. For example, a vinyl radical has been shown to preferentially cyclize onto a benzoyl group over a benzyl group in a related system, highlighting the subtle electronic factors that can control the outcome of such reactions. sciengine.com
Radical Addition: The 3-Methyl-5-(trifluoromethyl)benzyl radical can also add to external π-systems, such as alkenes and alkynes, in intermolecular radical addition reactions. chemrxiv.orglibretexts.orglibretexts.org These reactions lead to the formation of a new carbon-carbon bond and a new radical species, which can then be trapped or propagate a chain reaction. The regioselectivity of the addition is typically controlled by the stability of the resulting radical adduct.
The following table outlines potential free radical reactions involving this compound.
| Radical Generation Method | Reactant | Expected Product Type | Reaction Type |
| Single Electron Transfer | Alkene | Adduct | Intermolecular Radical Addition |
| Homolytic Cleavage (e.g., with AIBN/Bu3SnH) | Diene | Cyclized Product | Intramolecular Radical Cyclization |
Other Derivatization Strategies for this compound
Beyond organometallic and free radical pathways, this compound serves as a versatile substrate for a range of other derivatization strategies, primarily involving nucleophilic substitution at the benzylic carbon.
Alkylation and Arylation Reactions
Alkylation: As a reactive benzylic halide, this compound is an excellent electrophile for the alkylation of various nucleophiles. google.com It readily reacts with carbanions derived from active methylene (B1212753) compounds, such as malonic esters and β-ketoesters, in the presence of a base to form C-C bonds. researchgate.net This provides a straightforward route to a variety of substituted derivatives.
Arylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for the formation of C(sp³)–C(sp²) bonds. While direct Suzuki or Sonogashira coupling of benzyl bromides can be challenging, derivatization to the corresponding organoboron or organozinc species allows for efficient arylation. Alternatively, direct α-arylation of compounds with acidic C-H bonds adjacent to activating groups can be achieved using this compound as the electrophile. nih.govorganic-chemistry.orgorganic-chemistry.orgnih.gov
Functional Group Interconversions
The bromide in this compound can be readily displaced by a variety of heteroatom nucleophiles, allowing for a wide range of functional group interconversions.
Synthesis of Amines: Reaction with ammonia, primary, or secondary amines leads to the formation of the corresponding primary, secondary, or tertiary benzylamines. organic-chemistry.orglibretexts.org For instance, reaction with methylamine (B109427) would yield N-(3-Methyl-5-(trifluoromethyl)benzyl)methanamine. The synthesis of N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine from 3,5-bis(trifluoromethyl)benzylamine (B151408) and 1-fluoro-2-nitrobenzene (B31998) followed by reduction highlights a similar transformation on a related substrate. mdpi.com
Synthesis of Aldehydes: this compound can be converted to 3-Methyl-5-(trifluoromethyl)benzaldehyde through oxidation. Several methods are available for this transformation, including the Kornblum oxidation (using dimethyl sulfoxide) or oxidation with other reagents like sodium nitrate (B79036) in acetic acid. dntb.gov.ua The oxidation of the related 3,5-bis(trifluoromethyl)benzyl alcohol to the corresponding aldehyde is also well-documented. guidechem.com
The table below summarizes some key derivatization reactions of this compound.
| Reagent(s) | Product Functional Group | Reaction Type |
| Diethyl malonate, NaOEt | Alkylated malonic ester | C-Alkylation |
| Phenylboronic acid, Pd catalyst (via organometallic intermediate) | Diaryl methane | C-Arylation (Suzuki-type) |
| Methylamine | Secondary amine | N-Alkylation |
| Dimethyl sulfoxide (B87167) (DMSO) | Aldehyde | Oxidation (Kornblum) |
Advanced Applications of 3 Methyl 5 Trifluoromethyl Benzyl Bromide in Organic Synthesis Research
As a Versatile Building Block for Complex Molecule Construction
The reactivity of 3-Methyl-5-(trifluoromethyl)benzyl bromide is dominated by the benzylic bromide, which is an excellent electrophile for nucleophilic substitution reactions. Primary benzylic halides are highly susceptible to both Sₙ1 and Sₙ2 reaction pathways. The Sₙ1 pathway is facilitated by the ability of the benzene (B151609) ring to stabilize the resulting carbocation through resonance. ucalgary.caquora.com The presence of the strongly electron-withdrawing trifluoromethyl group on the aromatic ring enhances the electrophilicity of the benzylic carbon, making the compound a potent alkylating agent for a wide range of nucleophiles. This reactivity profile allows for its use as a key building block in the assembly of intricate molecular architectures.
Benzofused nitrogen heterocycles are prevalent structures in numerous natural products and pharmaceutical compounds. nih.gov The synthesis of these complex scaffolds often relies on the alkylation of a heterocyclic core. This compound is an ideal reagent for this purpose, enabling the direct attachment of the 3-methyl-5-(trifluoromethyl)benzyl group to nitrogen, oxygen, or sulfur atoms within a heterocyclic ring.
This N-alkylation is a common strategy in medicinal chemistry to explore structure-activity relationships. For instance, the benzylation of imidazoles, pyrazoles, or triazoles can yield derivatives with potential therapeutic applications. nih.gov The reaction typically proceeds by treating the heterocycle with the benzyl (B1604629) bromide in the presence of a mild base to deprotonate the heteroatom, thereby activating it for nucleophilic attack on the electrophilic benzylic carbon. This straightforward integration allows researchers to systematically modify lead compounds, leveraging the unique properties imparted by the fluorinated benzyl substituent.
| Heterocyclic Core | Nucleophilic Atom | Base | Potential Product Class |
|---|---|---|---|
| Imidazole | Nitrogen | K₂CO₃ | N-benzylated Imidazoles |
| Pyrazole (B372694) | Nitrogen | NaH | N-benzylated Pyrazoles |
| Thiophenol | Sulfur | Et₃N | S-benzylated Thiophenols |
| Phenol | Oxygen | Cs₂CO₃ | O-benzylated Phenols (Benzyl Ethers) |
The primary utility of this compound is as a synthon for introducing the trifluoromethylated benzyl group. The trifluoromethyl group is a bioisostere for several other chemical groups and can significantly enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism. acs.org Its high lipophilicity can also improve membrane permeability and bioavailability.
Research in this area focuses on coupling the benzyl bromide with various organic substrates to create larger, more complex fluorinated molecules. For example, in the development of novel antiplasmodial agents, substituted benzyl bromides have been used in photoredox reactions to functionalize menadione (B1676200) scaffolds. mdpi.com Similarly, copper-mediated trifluoromethylation of benzyl bromides has been explored to create molecules with benzylic CF₃ groups. acs.org While this reaction modifies the benzylic position itself, it underscores the importance of trifluoromethylated benzyl structures in synthetic chemistry. The use of this compound in cross-coupling reactions or substitutions allows for the precise placement of the fluorinated moiety, facilitating the synthesis of novel compounds for biological screening. organic-chemistry.org
Precursor Role in the Synthesis of Fluorinated Compounds for Research Purposes
Beyond its direct use as an alkylating agent, this compound serves as a precursor for a variety of other fluorinated compounds. The versatile carbon-bromine bond can be transformed into numerous other functional groups through nucleophilic substitution, greatly expanding the synthetic possibilities.
This functional group interconversion is a powerful tool for academic research, enabling the synthesis of a library of related compounds from a single starting material. For example, the bromide can be displaced by:
Fluoride ions (e.g., from CsF or AgF) to yield the corresponding benzyl fluoride. rsc.org
Cyanide ions to form a benzyl nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Azide ions to produce a benzyl azide, a precursor for triazoles via click chemistry or for amines via reduction.
Trifluoromethoxide sources to synthesize benzyl trifluoromethyl ethers, a class of compounds of growing interest in medicinal chemistry. researchgate.net
| Nucleophile | Reagent Example | Product Functional Group | Potential Application |
|---|---|---|---|
| F⁻ | CsF, Et₃N·3HF | -CH₂F (Benzyl fluoride) | Bioisosteric replacement, PET imaging |
| CN⁻ | NaCN | -CH₂CN (Benzyl nitrile) | Intermediate for acids, amines |
| N₃⁻ | NaN₃ | -CH₂N₃ (Benzyl azide) | Click chemistry, amine synthesis |
| CF₃O⁻ | AgOCF₃ precursor systems | -CH₂OCF₃ (Benzyl trifluoromethyl ether) | Pharmaceuticals, agrochemicals |
This flexibility makes this compound a valuable starting point for synthesizing diverse fluorinated molecules tailored for specific research purposes, from probing biological mechanisms to developing new chemical reactions. researchgate.net
Utility in the Development of Advanced Materials Precursors for Academic Exploration
The introduction of fluorine into polymers and other organic materials can bestow unique properties, including enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. Trifluoromethylated compounds are therefore of significant interest as precursors for advanced materials.
In academic research, this compound can be used to synthesize fluorinated monomers or to functionalize existing polymers. For example, it could be used to alkylate a polymer backbone containing nucleophilic sites, thereby introducing the 3-methyl-5-(trifluoromethyl)benzyl group as a pendant side chain. This modification can alter the material's surface properties, such as hydrophobicity, or its bulk properties, such as its glass transition temperature. The incorporation of such fluorinated moieties is a key strategy in the design of specialized materials for applications ranging from high-performance coatings to advanced electronic devices. organic-chemistry.org
Computational and Theoretical Investigations of 3 Methyl 5 Trifluoromethyl Benzyl Bromide
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of an aromatic compound is fundamentally dictated by the nature and position of its substituents. In 3-Methyl-5-(trifluoromethyl)benzyl bromide, the interplay between the electron-donating methyl group (-CH₃) and the strongly electron-withdrawing trifluoromethyl group (-CF₃) governs the distribution of electron density and the nature of its frontier molecular orbitals.
Computational studies on analogous trifluoromethylated benzyl (B1604629) bromides, often employing DFT methods at the B3LYP/6-311+G(d,p) level, provide a framework for understanding these effects. researchgate.net The trifluoromethyl group, due to the high electronegativity of fluorine atoms, exerts a powerful inductive effect (-I), withdrawing electron density from the benzene (B151609) ring. This polarization creates a region of lower electron density on the aromatic system, particularly at the ipso, ortho, and para positions relative to the -CF₃ group. Conversely, the methyl group has a mild electron-donating effect through hyperconjugation.
This electronic push-pull relationship significantly influences the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key determinants of a molecule's reactivity.
HOMO: The HOMO is typically delocalized across the aromatic π-system. The electron-donating methyl group would be expected to increase the energy of the HOMO and influence its localization, concentrating electron density on the carbon atoms ortho and para to it.
LUMO: The LUMO is also associated with the π-system, but its energy is significantly lowered by the electron-withdrawing -CF₃ group. This group tends to draw the electron density of the LUMO towards its end of the molecule.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For related compounds, the HOMO-LUMO gap has been calculated to be a key indicator of chemical behavior. researchgate.netmdpi.com
Molecular electrostatic potential (MEP) surface calculations on similar molecules reveal the spatial distribution of charge. researchgate.net For this compound, the MEP would be expected to show a region of significant positive electrostatic potential (electron deficiency) associated with the -CF₃ group and the benzylic carbon, while the regions around the methyl group would exhibit more negative potential. These sites correlate with susceptibility to nucleophilic and electrophilic attack, respectively.
Quantum Chemical Modeling of Reaction Pathways and Transition States
Quantum chemical modeling is instrumental in elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, a primary reaction pathway of interest is nucleophilic substitution (Sₙ2), where the bromide ion is displaced by a nucleophile.
The reactivity of the benzylic carbon is significantly enhanced by the electronic effects of the ring substituents. The strong electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the benzylic carbon atom bonded to the bromine, making it more susceptible to nucleophilic attack. Computational models of related systems show that the -CF₃ group helps to stabilize the negatively charged transition state of an Sₙ2 reaction, thereby lowering the activation energy and increasing the reaction rate compared to non-fluorinated analogs. ontosight.ai
Conformational Analysis and Intermolecular Interactions
The three-dimensional arrangement of atoms, or conformation, is crucial for determining a molecule's physical properties and reactivity. For this compound, the most significant conformational flexibility arises from the rotation around the bond connecting the bromomethyl group (-CH₂Br) to the benzene ring.
Crystallographic and computational analyses of similar benzyl bromides indicate that the most stable conformation is one that minimizes steric hindrance. It is expected that the lowest energy conformation of this compound would feature the C-Br bond oriented to be staggered relative to the adjacent C-C bonds of the aromatic ring. This arrangement positions the bulky bromine atom away from the ring substituents, reducing steric clash.
The intermolecular interactions of this compound are dictated by its polarity. The molecule possesses a significant dipole moment due to the highly polar C-F and C-Br bonds. Therefore, the primary intermolecular forces at play would be:
Dipole-dipole interactions: Resulting from the permanent molecular dipole.
Van der Waals forces (London dispersion forces): Arising from temporary fluctuations in electron density.
The presence of the trifluoromethyl group can also lead to specific, weaker interactions such as halogen bonding or other non-covalent interactions involving the fluorine atoms, which can be modeled using high-level computational methods.
Prediction of Spectroscopic Parameters via DFT (Density Functional Theory) Methods
Density Functional Theory has become a highly reliable tool for predicting various spectroscopic parameters, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.
Studies on structurally similar compounds, such as amide derivatives of 3,5-bis(trifluoromethyl)benzylamine (B151408), have demonstrated excellent agreement between DFT-calculated and experimentally observed spectra. mdpi.com In these studies, geometry optimization is first performed, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p). researchgate.netmdpi.com Following optimization, vibrational frequencies are calculated.
It is common for calculated vibrational frequencies to be systematically overestimated compared to experimental values. To correct for this, uniform scaling factors are often applied. mdpi.comacs.org For instance, a detailed analysis of a related amide showed that the calculated frequencies for C-F stretching and C-N stretching vibrations closely matched the experimental Fourier-transform infrared (FTIR) spectrum after scaling. mdpi.com
Below is an illustrative data table, based on findings for a related trifluoromethyl-containing compound, showing the typical comparison between experimental and DFT-calculated vibrational frequencies.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |
|---|---|---|
| N–H Stretch | 3290.54 | 3642.71 |
| C=O Stretch | 1647.48 | 1739.37 |
| C–N–H In-plane deformation | 1557.52 | 1536.04 |
| C–N Stretch | 1285.09 | 1280.41 |
| C–F Asymmetric Stretch | 1174.98 | 1169.85 |
| C–F Symmetric Stretch | 1115.40 | 1123.66 |
Data derived from a DFT study on N-(3,5-bis(trifluoromethyl)benzyl)stearamide, illustrating the methodology applicable to this compound. mdpi.com
This powerful predictive capability allows researchers to assign spectral bands with confidence and gain a deeper understanding of the molecule's vibrational properties.
Advanced Analytical Methodologies for Research Characterization of 3 Methyl 5 Trifluoromethyl Benzyl Bromide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-Methyl-5-(trifluoromethyl)benzyl bromide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
One-dimensional NMR experiments are fundamental for identifying the different types of protons, carbons, and fluorine atoms in the molecule.
Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number and types of hydrogen atoms. For this compound, distinct signals are expected for the benzylic protons (CH₂Br), the methyl protons (CH₃), and the aromatic protons on the benzene (B151609) ring. The integration of these signals corresponds to the number of protons in each environment (2H, 3H, and 3H, respectively). The splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons and help establish connectivity.
Carbon (¹³C) NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would show signals for the benzylic carbon, the methyl carbon, the trifluoromethyl carbon (which exhibits a characteristic quartet due to coupling with the three fluorine atoms), and the distinct aromatic carbons.
Fluorine (¹⁹F) NMR: ¹⁹F NMR is particularly important for fluorine-containing compounds. rsc.org A single, sharp resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group, confirming its presence. rsc.org The chemical shift of this signal is characteristic of the electronic environment of the -CF₃ group. rsc.org
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
| Ar-H (Positions 2, 4, 6) | ~7.3-7.6 | ~125-135 | Multiplets |
| -CH₂ Br | ~4.5 | ~32-34 | Singlet |
| Ar-CH₃ | ~2.4 | ~20-22 | Singlet |
| Ar-C -CH₃ | - | ~139-141 | Singlet |
| Ar-C -CH₂Br | - | ~138-140 | Singlet |
| Ar-C -CF₃ | - | ~130-132 | Quartet (q) |
| Ar-C H | - | ~125-135 | Singlet |
| -C F₃ | - | ~124 | Quartet (q) |
2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This proton-proton correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would primarily show correlations among the aromatic protons, helping to assign their specific positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons directly to the carbon atoms to which they are attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This technique would definitively link the proton signal of the methyl group to its corresponding carbon signal, the benzylic proton signal to its carbon, and each aromatic proton signal to its respective aromatic carbon. sdsu.eduyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically two to three bonds, ²J and ³J). sdsu.eduyoutube.com This is invaluable for piecing together the molecular skeleton. For instance, HMBC would show correlations from the methyl protons to the adjacent aromatic carbons (C2, C4) and the carbon at position 3 (C3). Similarly, the benzylic protons would show correlations to the aromatic carbons C4, C6, and C5, confirming the connectivity of all substituents to the benzene ring. youtube.com
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns. The electron ionization (EI) mass spectrum of the related compound 3-(trifluoromethyl)benzyl bromide shows a molecular ion peak at m/z 238, corresponding to its molecular weight. chemicalbook.com
For this compound, the molecular ion peak [M]⁺ would be expected at m/z 252/254, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Key fragmentation pathways would include the loss of the bromine atom to form a stable benzyl (B1604629) cation [M-Br]⁺ at m/z 173. Further fragmentation of this cation could also be observed.
Interactive Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment | Predicted m/z | Description |
| [C₉H₈F₃⁷⁹Br]⁺ | 252 | Molecular Ion (⁷⁹Br isotope) |
| [C₉H₈F₃⁸¹Br]⁺ | 254 | Molecular Ion (⁸¹Br isotope) |
| [C₉H₈F₃]⁺ | 173 | Loss of Bromine radical (-Br•) |
| [C₈H₅F₃]⁺ | 158 | Loss of Bromine and Methyl radical (-Br•, -CH₃•) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectra for this compound would be expected to show absorptions corresponding to C-H bonds, the aromatic ring, the C-F bonds of the trifluoromethyl group, and the C-Br bond.
Interactive Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H (CH₃, CH₂) | Stretching | 2850-3000 |
| Aromatic C=C | Stretching | 1450-1600 |
| C-F (in CF₃) | Stretching | 1100-1350 (strong, multiple bands) |
| C-Br | Stretching | 500-600 |
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Isomeric Analysis
Chromatographic techniques are essential for determining the purity of a sample of this compound and for separating it from any isomers or impurities. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with a UV detector, can be used to assess the purity of the compound. The molecule contains a chromophore (the benzene ring) that allows for detection by UV light. A pure sample would ideally show a single, sharp peak at a specific retention time under defined conditions (e.g., mobile phase composition, flow rate, and column type).
Gas Chromatography (GC): GC is well-suited for analyzing volatile and thermally stable compounds like benzyl bromides. researchgate.net When coupled with a Flame Ionization Detector (FID), GC provides quantitative information on purity. Coupling GC to a Mass Spectrometer (GC-MS) allows for the separation of components in a mixture and their subsequent identification based on their mass spectra, which is a powerful tool for identifying impurities. researchgate.netsigmaaldrich.com
X-ray Crystallography of Solid-State Derivatives for Absolute Structure Determination
While the primary compound may be a liquid or oil, its absolute structure can be unequivocally determined through single-crystal X-ray crystallography. This technique requires the formation of a stable, solid crystalline derivative. The analysis of how a crystal diffracts X-rays provides a precise three-dimensional map of the electron density, allowing for the determination of exact bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice. rero.ch This method provides the most definitive structural proof, confirming the connectivity and substitution pattern on the aromatic ring that is inferred from spectroscopic data. rero.ch
Future Perspectives and Emerging Research Avenues for 3 Methyl 5 Trifluoromethyl Benzyl Bromide
Development of Novel Catalytic Systems for Enhanced Reactivity
The reactivity of 3-Methyl-5-(trifluoromethyl)benzyl bromide in various synthetic transformations is a key area for future exploration, with a focus on developing novel catalytic systems to enhance its efficiency and selectivity. Current research on related benzyl (B1604629) halides has highlighted the potential of several catalytic platforms that could be adapted and optimized.
One promising area is the advancement of photoredox catalysis . Visible-light-mediated reactions, utilizing catalysts such as ruthenium or iridium polypyridyl complexes, can facilitate the generation of benzylic radicals from benzyl bromides under mild conditions. nih.govrsc.org Future research will likely focus on developing more sustainable and cost-effective metal-free organic photocatalysts, like Eosin Y, for these transformations. rsc.org These systems could enable a range of reactions, including Giese additions and cross-coupling reactions, with high functional group tolerance. nih.gov
Another significant avenue is the development of cooperative catalytic systems. For instance, a dual-catalyst approach combining a nucleophilic catalyst (e.g., lutidine) with a photoredox catalyst can effectively lower the reduction potential of benzyl halides, allowing for a broader substrate scope under a general set of reaction conditions. nih.gov This strategy could be particularly useful for activating the C-Br bond in this compound for subsequent radical-based transformations.
Furthermore, advancements in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, remain a focal point. Research into new phosphine (B1218219) ligands and air-stable palladium pre-catalysts is expected to yield systems that can efficiently couple benzylic halides with a wide array of arylboronic acids with extremely low catalyst loadings, which is crucial for industrial applications. lookchem.comnih.gov The trifluoromethyl group's influence on the reactivity of these coupling reactions is a key aspect to be explored. researchgate.net
| Catalyst System | Reaction Type | Potential Advantages | Illustrative Substrate |
| Ru(bpy)₃Cl₂ / Visible Light | Photoredox Radical Formation | Mild conditions, high functional group tolerance | Arylmethyl bromides rsc.org |
| Eosin Y / Visible Light | Metal-Free Photoredox Oxidation | Environmentally friendly, inexpensive catalyst | Benzylic bromides rsc.org |
| Lutidine / Ir(III) Photocatalyst | Cooperative Catalysis | Lowers reduction potential, broad substrate scope | Benzyl chlorides and bromides nih.gov |
| Palladium / Tetraphosphine | Suzuki-Miyaura Coupling | Very low catalyst loading, high turnover numbers | 4-(Trifluoromethyl)benzyl bromide lookchem.com |
Integration into Sustainable and Green Chemistry Synthetic Protocols
The principles of green chemistry are increasingly guiding synthetic route design, and this compound is well-positioned to be integrated into more sustainable protocols.
A primary focus is the replacement of conventional volatile organic solvents with more environmentally benign alternatives. For nucleophilic substitution reactions, which are common for benzyl bromides, research into greener solvents is critical to move away from traditionally used dipolar aprotic solvents that have associated health and environmental risks. acsgcipr.org Solvent-free reaction conditions, where the reaction is conducted by heating the neat reactants, represent an ideal green chemistry approach, minimizing waste and simplifying purification. mdpi.com
Energy efficiency is another key aspect. Photocatalytic reactions that can be driven by sunlight instead of artificial light sources offer a significant reduction in energy consumption. researchgate.net The development of sunlight-induced benzylic brominations and subsequent reactions with this compound could represent a major step towards more sustainable manufacturing processes. researchgate.net
Atom economy can be improved by designing catalytic cycles that minimize waste. For example, metal- and catalyst-free direct amidation reactions have been reported for related benzylamine (B48309) derivatives, which proceed under solvent-free conditions and generate water as the only byproduct. mdpi.com Adapting such methodologies for reactions involving this compound would be a significant advancement.
| Green Chemistry Approach | Description | Potential Benefit |
| Solvent Substitution | Replacing hazardous solvents like CCl₄ or DMF with greener alternatives (e.g., acetonitrile, ionic liquids) or water. acsgcipr.orgorganic-chemistry.org | Reduced environmental impact and improved worker safety. |
| Solvent-Free Synthesis | Conducting reactions without a solvent, often under thermal conditions. mdpi.com | Eliminates solvent waste, simplifies workup, and can increase reaction rates. |
| Solar-Powered Photocatalysis | Utilizing natural sunlight to drive photocatalytic reactions instead of artificial lamps. researchgate.net | Reduces energy consumption and reliance on fossil fuels. |
| Catalyst-Free Protocols | Designing reactions that proceed efficiently without the need for a catalyst, reducing cost and waste from catalyst synthesis and removal. mdpi.com | Improved atom economy and simplified purification. |
Exploration of Undiscovered Synthetic Transformations and Applications
While this compound is a valuable building block, its full synthetic potential remains to be unlocked. The unique electronic properties conferred by the trifluoromethyl group make it an attractive scaffold for discovering novel molecules with unique biological activities and material properties.
In medicinal chemistry, the trifluoromethyl group is known to enhance properties like metabolic stability and bioavailability. ontosight.ai This makes this compound an ideal starting material for the synthesis of new libraries of compounds for drug discovery. Research could focus on incorporating this moiety into scaffolds with known biological activity to create new analogues with improved therapeutic profiles, targeting areas such as cancer or infectious diseases. guidechem.com For example, the synthesis of novel pyrazole (B372694) derivatives containing trifluoromethylphenyl groups has shown promise in developing new antimicrobial agents. rsc.org
A particularly innovative application lies in the development of probes for bioimaging and diagnostics. Recent studies have shown that a benzylic trifluoromethyl group can significantly accelerate 1,6-elimination reactions, a mechanism used in the design of fluorescent probes. nih.govbiorxiv.org This discovery opens the door to designing highly sensitive and rapid-response probes for detecting specific biological analytes, such as hydrogen sulfide, in real-time within living cells. nih.govbiorxiv.org
In materials science, the introduction of trifluoromethyl groups can alter the properties of polymers and organic electronic materials. Future research could explore the use of this compound in the synthesis of novel monomers for specialty polymers with enhanced thermal stability, chemical resistance, or unique optical properties.
Advanced In-situ Spectroscopic Monitoring of Reactions
To optimize reaction conditions, improve yields, and ensure safety, real-time, in-situ monitoring of chemical reactions is becoming increasingly important. The application of advanced spectroscopic techniques to reactions involving this compound is a key area for future development.
Techniques such as Raman and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into reaction vessels or flow reactors to provide continuous data on the concentration of reactants, intermediates, and products. rsc.orgnih.gov This allows for precise determination of reaction kinetics and mechanisms without the need for offline sampling and analysis.
For reactions involving fluorinated compounds like this compound, ¹⁹F NMR spectroscopy is a particularly powerful tool. Benchtop NMR spectrometers are now available that can monitor fluorine-containing reactions in real-time, providing valuable insights that can be used to optimize processes and reduce the environmental impact of synthesizing fluorinated products. magritek.com For example, monitoring a Grignard reaction involving a benzyl halide can provide detailed information about the formation of the aryl-metal species and its subsequent reaction, which is often difficult to ascertain using offline methods. rsc.orgcaltech.edu
| Spectroscopic Technique | Information Gained | Advantage |
| In-line Raman Spectroscopy | Real-time concentration of reactants and products, reaction endpoint determination. nih.gov | Non-invasive, can be used with solids and liquids, provides vibrational information. |
| In-line NMR Spectroscopy | Detailed structural information, quantification of all species, mechanistic insights. rsc.org | Highly specific, provides rich structural data, can monitor multiple nuclei (¹H, ¹³C, ¹⁹F). |
| ¹⁹F NMR Spectroscopy | Specific monitoring of fluorinated species, kinetics of fluorination/defluorination. magritek.com | High sensitivity for fluorine, clean spectra with no background interference. |
Application in Flow Chemistry Methodologies
Flow chemistry, or the use of continuous-flow reactors, offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved mixing, and easier scalability. The synthesis and subsequent transformations of this compound are prime candidates for adaptation to flow methodologies.
Many reactions involving benzyl bromides can be highly exothermic or involve hazardous reagents. The small internal volume and high surface-area-to-volume ratio of microreactors or capillary reactors allow for excellent heat dissipation, making these processes safer to operate. researchgate.net For example, benzylic bromination itself can be performed safely and efficiently in a continuous-flow setup, even using sunlight as a radical initiator. researchgate.netorganic-chemistry.org
Q & A
Q. Key Methodological Steps
- Substitution reaction : React precursor (e.g., halogenated toluene derivative) with phthalimide in DMF/K₂CO₃.
- Hydrolysis : Treat intermediate with aqueous methylamine to remove protecting groups.
- Work-up : Extract with TBME, dry over Na₂SO₄, and concentrate .
How do steric and electronic effects of the trifluoromethyl and methyl groups influence reactivity in nucleophilic substitutions?
Advanced
The electron-withdrawing trifluoromethyl group increases the electrophilicity of the benzyl carbon, enhancing reactivity toward nucleophiles. However, steric hindrance from the methyl group at the 3-position may slow reactions, depending on the nucleophile’s size. For example, in SN₂ reactions, bulky nucleophiles like tert-butoxide may exhibit lower yields compared to smaller ones (e.g., amines) due to steric clashes . Computational modeling (e.g., DFT) can predict these effects by analyzing charge distribution and transition-state geometries .
Q. Basic
- ¹H NMR : Identify the benzyl CH₂Br signal (δ 3.7–4.0 ppm) and aromatic protons (δ 7.3–7.6 ppm for meta-substituted rings) .
- ¹⁹F NMR : Detect the CF₃ group as a singlet near δ -60 to -65 ppm .
- Mass Spectrometry : Confirm molecular weight (e.g., [M]⁺ at m/z 253 for C₉H₈BrF₃) and isotopic patterns for bromine .
Advanced Tip : Use HSQC or HMBC to resolve overlapping aromatic signals in crowded spectra .
What strategies resolve contradictory reactivity data in cross-coupling reactions involving this compound?
Advanced
Contradictions often arise from competing pathways (e.g., elimination vs. substitution). To address this:
- By-product analysis : Use GC-MS or LC-MS to identify side products (e.g., benzyl alcohols from hydrolysis).
- Condition screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar alternatives (THF) to favor SN₂ over E2 mechanisms .
- Catalyst optimization : For Suzuki couplings, evaluate Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to mitigate dehalogenation side reactions .
Q. Example Workflow :
Run reaction at varying temperatures (0–100°C).
Quench aliquots at intervals for LC-MS analysis.
Correlate product ratios with solvent polarity .
How can computational tools predict synthetic pathways for derivatives of this compound?
Advanced
AI-driven platforms (e.g., Reaxys, Pistachio) leverage retrosynthetic analysis to propose routes. For example:
- Step 1 : Input target structure (e.g., 3-Methyl-5-(trifluoromethyl)benzyl amine).
- Step 2 : Algorithm identifies feasible precursors (e.g., benzyl bromide + ammonia).
- Step 3 : Validate routes using literature precedents for similar compounds (e.g., phthalimide-based substitutions) .
Case Study : AI suggested a Gabriel synthesis pathway for a benzylamine derivative, achieving 85% yield after optimizing methylamine concentration .
What are the recommended storage conditions to ensure compound stability?
Q. Basic
Q. Stability Data :
| Condition | Degradation Rate (per month) |
|---|---|
| Room Temperature | 15% (humid) vs. 5% (dry) |
| –20°C (dry) | <1% |
How does pH influence the stability of this compound in aqueous systems?
Advanced
Under acidic conditions (pH < 3), the compound undergoes rapid hydrolysis to form benzyl alcohol. Neutral to basic conditions (pH 7–12) slow degradation but risk SN₂ reactions with hydroxide ions. Buffered systems (e.g., phosphate buffer, pH 7.4) at 4°C minimize decomposition (<5% over 24 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
